molecular formula C5H5Cl3N2 B1428323 3-Chloro-6-(chloromethyl)pyridazine hydrochloride CAS No. 1420865-79-7

3-Chloro-6-(chloromethyl)pyridazine hydrochloride

Cat. No.: B1428323
CAS No.: 1420865-79-7
M. Wt: 199.46 g/mol
InChI Key: WNVIYQMAWLDVQG-UHFFFAOYSA-N
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Description

3-Chloro-6-(chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride typically involves the chlorination of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with thionyl chloride (SOCl2) to introduce the chloro group at the 3-position. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(chloromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce various aryl or heteroaryl pyridazines .

Scientific Research Applications

3-Chloro-6-(chloromethyl)pyridazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(chloromethyl)pyridazine hydrochloride is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

3-chloro-6-(chloromethyl)pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIYQMAWLDVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420865-79-7
Record name 3-chloro-6-(chloromethyl)pyridazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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